N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound contains several functional groups including an indole group, a pyrazole group, a carbohydrazide group, and a benzyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction . The exact reactions would depend on the conditions and the reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing novel compounds with complex structures, including those with pyrazolone moieties, carbohydrazide derivatives, and indole incorporations. For instance, novel Mannich bases bearing pyrazolone moiety were synthesized, characterized, and their electrochemical behaviors studied, highlighting the methodological advancements in creating compounds with potentially varied applications (Naik et al., 2013) [https://consensus.app/papers/novel-mannich-bases-bearing-pyrazolone-moiety-synthesis-naik/e8735f4239585ef4b9802a8dfb35125e/?utm_source=chatgpt].
Antimicrobial Activity
Another significant area of application for these compounds is their potential antimicrobial activity. For example, novel pyrazole based carbohydrazone derivatives showed promising antibacterial effects against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Mohammad Idrees Roshan D. Nasareb et al., 2016) [https://consensus.app/papers/synthesis-characterization-antibacterial-activity-nasareb/25683f98e99456a5a5f148171ff7e9a0/?utm_source=chatgpt].
Biological Activities
Compounds with similar structural frameworks have been evaluated for various biological activities, including antioxidant, antimicrobial, anti-inflammatory, and analgesic activities. These studies suggest that such complex molecules could be tailored for specific therapeutic applications, demonstrating the importance of synthetic chemistry in drug discovery and development (Eweas et al., 2015) [https://consensus.app/papers/design-synthesis-vivo-antiinflammatory-analgesic-eweas/ea6b14b4d8115d558513718773de6e86/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrClN5O3/c26-16-7-10-20-18(11-16)23(25(34)28-20)31-32-24(33)22-12-21(29-30-22)14-5-8-17(9-6-14)35-13-15-3-1-2-4-19(15)27/h1-12,28,34H,13H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOOJVAOUFPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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